molecular formula C19H14BrN3O3 B11438263 N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11438263
M. Wt: 412.2 g/mol
InChI Key: ASFLZHSCIZRVPS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.

    Coupling with 1,3-benzodioxole and 5-methylfuran: This step involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to attach the benzodioxole and furan moieties to the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal transduction pathways: The compound may interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the bromine atom at the 6-position.

    6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the benzodioxole moiety.

    N-(1,3-benzodioxol-5-yl)-6-bromoimidazo[1,2-a]pyridin-3-amine: Lacks the furan moiety.

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of all three functional groups: benzodioxole, bromine, and methylfuran. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H14BrN3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H14BrN3O3/c1-11-2-5-15(26-11)18-19(23-9-12(20)3-7-17(23)22-18)21-13-4-6-14-16(8-13)25-10-24-14/h2-9,21H,10H2,1H3

InChI Key

ASFLZHSCIZRVPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=C(C=CC3=N2)Br)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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